TSLP-IN-11a

TSLP Inhibitor ELISA

TSLP-IN-11a (compound 11a) is a biphenyl flavanone analog that functions as a novel small molecule inhibitor of human thymic stromal lymphopoietin (TSLP). It was identified through structure-activity relationship studies originating from baicalein, the first reported small molecule to block TSLP signaling pathways.

Molecular Formula C21H16O5
Molecular Weight 348.354
Cat. No. B1193862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSLP-IN-11a
SynonymsTSLP-IN-11a
Molecular FormulaC21H16O5
Molecular Weight348.354
Structural Identifiers
SMILESO=C1CC(C2=CC(C3=CC=C(O)C=C3)=CC=C2)OC4=C1C(O)=CC(O)=C4
InChIInChI=1S/C21H16O5/c22-15-6-4-12(5-7-15)13-2-1-3-14(8-13)19-11-18(25)21-17(24)9-16(23)10-20(21)26-19/h1-10,19,22-24H,11H2
InChIKeyXBGTVCBGJFLIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TSLP-IN-11a: A Biphenyl Flavanone Analog Small Molecule Inhibitor of Thymic Stromal Lymphopoietin for Allergic Inflammation Research


TSLP-IN-11a (compound 11a) is a biphenyl flavanone analog that functions as a novel small molecule inhibitor of human thymic stromal lymphopoietin (TSLP) [1]. It was identified through structure-activity relationship studies originating from baicalein, the first reported small molecule to block TSLP signaling pathways [1]. The compound directly interferes with TSLP-mediated signaling, thereby suppressing downstream Th2 immune responses implicated in atopic dermatitis, asthma, and other allergic disorders [1].

Why TSLP-IN-11a Cannot Be Substituted by Other TSLP Inhibitors in Preclinical Research


The TSLP inhibitor landscape encompasses structurally diverse agents with distinct mechanisms of action, including monoclonal antibodies (e.g., tezepelumab), protein-protein interaction disruptors (e.g., BP79), and flavanone-based small molecules (e.g., TSLP-IN-11a) [1][2]. These agents differ fundamentally in their binding sites, pharmacokinetic profiles, and bioavailability, rendering them non-interchangeable in experimental settings. For instance, the small molecule TSLP-IN-11a possesses physicochemical properties such as defined aqueous solubility that directly influence its utility in cell culture and topical applications, whereas biologics like tezepelumab are unsuitable for such modalities [1][3]. Moreover, the potency of TSLP-IN-11a is modest relative to antibodies, but its value lies in its scaffold for structural optimization, not its absolute potency [1]. Therefore, substituting TSLP-IN-11a with another TSLP inhibitor without validating the specific experimental context will likely yield irreproducible or misinterpreted results.

TSLP-IN-11a Quantitative Differentiation Data vs. Key Comparators for Research Sourcing


Direct Potency Comparison: TSLP-IN-11a Demonstrates Improved In Vitro TSLP Inhibition Over Parent Compound Baicalein

TSLP-IN-11a (compound 11a) exhibits a 19.6% improvement in in vitro potency compared to its parent compound, baicalein (compound 1), as measured by ELISA [1].

TSLP Inhibitor ELISA Small Molecule Allergic Inflammation

Solubility Comparison: TSLP-IN-11a Matches Baicalein in Kinetic Aqueous Solubility, Ensuring Formulation Compatibility

TSLP-IN-11a maintains comparable aqueous solubility to baicalein, a critical physicochemical property for in vitro assays and potential topical formulations, despite structural modifications [1].

Solubility Physicochemical Property Flavanone Drug Discovery Formulation

Mechanism of Action Differentiation: TSLP-IN-11a Inhibits STAT5 Phosphorylation at Nanomolar Concentrations, Highlighting Potent Downstream Pathway Interference

TSLP-IN-11a strongly inhibited STAT5 phosphorylation even at 0.01 μM in western blot experiments, demonstrating potent disruption of the canonical TSLP signaling cascade at low concentrations [1].

STAT5 Phosphorylation TSLP Signaling Mast Cell Western Blot

Primary Research Applications of TSLP-IN-11a Driven by Quantitative Evidence


Lead Compound for Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Programs

TSLP-IN-11a serves as a validated chemical starting point for SAR campaigns aiming to develop more potent TSLP inhibitors. Its directly measured 19.6% improvement in potency over baicalein and its defined aqueous solubility (66 μM) provide a quantitative baseline for iterative structural modifications and for benchmarking newly synthesized analogs [1].

Mechanistic Probe for TSLP-Mediated STAT5 Signaling in Mast Cell and Th2-Driven Models

The compound's ability to inhibit STAT5 phosphorylation at concentrations as low as 0.01 μM makes it a useful tool for dissecting the TSLP/TSLPR/STAT5 axis in cellular assays, particularly in human mast cell lines (HMC-1) or primary cell models of allergic inflammation [1].

Topical Formulation Development for Atopic Dermatitis Research

Given its small molecule nature and demonstrated aqueous solubility (66 μM) that is comparable to baicalein, TSLP-IN-11a is amenable to formulation in topical vehicles for preclinical evaluation in animal models of skin inflammation, where skin penetration and local activity are required [1].

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